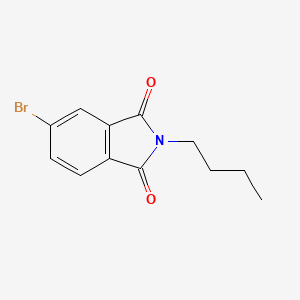![molecular formula C14H20BrNO2 B5134144 2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5134144.png)
2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. This compound has gained significant attention in recent years due to its potential applications in treating various neurological and psychiatric disorders.
Mecanismo De Acción
2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol acts as a competitive antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activation of this receptor, 2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol can modulate the release of dopamine and other neurotransmitters, which are involved in reward, motivation, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol have been extensively studied in animal models and human subjects. It has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, by blocking the activation of the dopamine D3 receptor. 2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has also been shown to improve cognitive function and reduce impulsivity in animal models of schizophrenia and attention deficit hyperactivity disorder (ADHD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol is its high selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of 2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the potential off-target effects of 2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol on other dopamine receptors should be carefully considered when interpreting experimental results.
Direcciones Futuras
There are several future directions for research on 2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol. One area of interest is its potential use as a therapeutic agent for addiction and other psychiatric disorders. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could improve our understanding of the role of this receptor in various disorders. Additionally, the potential use of 2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol in combination with other drugs for the treatment of neurological and psychiatric disorders should be explored.
Métodos De Síntesis
The synthesis of 2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol involves several steps, starting with the reaction of 2,6-dibromo-4-methoxyphenol with 3-methylpiperidine to form 2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol. This compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in several disorders such as addiction, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
2-bromo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10-4-3-5-16(8-10)9-11-6-12(15)14(17)13(7-11)18-2/h6-7,10,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBVGMZROAIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5134065.png)
![allyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5134073.png)
![methyl 4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5134075.png)


![4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5134097.png)
![1,3-bis[(4-anilinophenyl)amino]-2-propanol](/img/structure/B5134100.png)
![N~1~-benzyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5134103.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5134111.png)

![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5134139.png)
